molecular formula C9H19N B3008062 N,2,2-Trimethylcyclohexanamine CAS No. 90726-09-3

N,2,2-Trimethylcyclohexanamine

Cat. No. B3008062
CAS RN: 90726-09-3
M. Wt: 141.258
InChI Key: OEZSPPHTMUCRPH-UHFFFAOYSA-N
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Description

The compound "N,2,2-Trimethylcyclohexanamine" is not directly mentioned in the provided papers. However, the papers do discuss various N-substituted cyclohexylamines and related compounds, which can provide insights into the synthesis, molecular structure, and chemical properties of similar compounds. For instance, the synthesis of N-methyl and N,N-dimethyl derivatives of cyclohexylamines is reported, which could be relevant to the synthesis of N,2,2-Trimethylcyclohexanamine .

Synthesis Analysis

The synthesis of N-substituted cyclohexylamines is described in the papers, where catalytic reductive methylation is used to prepare N-methyl and N,N-dimethyl derivatives . Additionally, N-Trimethylsilyl(diphenylmethylene)amine is used in reactions with isocyanates and isothiocyanates, demonstrating the versatility of N-substituted amines in forming various products through selective bond cleavage and cycloadditions .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2,2,6-trimethylcyclohexanone, has been studied using electron diffraction combined with vibrational and conformational calculations . These studies reveal the presence of different conformers and provide detailed bond lengths and angles, which are essential for understanding the three-dimensional arrangement of atoms in cyclohexylamine derivatives.

Chemical Reactions Analysis

The papers describe various chemical reactions involving N-substituted amines. For example, N-Methylidene(bis(trimethylsilyl)methyl)amine undergoes thermal [2 + 2] cycloadditions with ketenes to produce β-lactams . Additionally, insertion reactions of isocyanates and isothiocyanates to N-trimethylsilyl-(diphenylmethylene)amine are reported, followed by [4 + 2] cycloadditions of isocyanates with their adducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted amines can be inferred from the characterization techniques used in the studies. For instance, NMR spectroscopy is employed to characterize the synthesized compounds and to observe magnetic nonequivalence of methyl groups under certain conditions . X-ray diffraction is used to determine the crystal structure of a related compound, revealing the dihedral angles between phenyl rings and the trans configuration about the C=N bond .

Scientific Research Applications

Analytical Characterization

  • Analytical Profiling : N,2,2-Trimethylcyclohexanamine, among other arylcyclohexylamines, has been characterized using techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance. This characterization is vital for understanding the compound's properties and potential applications (De Paoli et al., 2013).

  • Syntheses and Analytical Characterizations : The synthesis of various N-alkyl-arylcyclohexylamines, including compounds similar to N,2,2-Trimethylcyclohexanamine, has been described. This research is crucial for the development of new psychoactive substances and aids in the identification of newly emerging substances of abuse (Wallach et al., 2016).

Chemical Reactions and Applications

  • Alcoholysis Reaction of Isocyanates : A study on the alcoholysis of isocyanates, which could include derivatives of N,2,2-Trimethylcyclohexanamine, provided insights into the reaction mechanisms and kinetics. This is significant for understanding the chemical behavior and potential industrial applications of these compounds (Raspoet et al., 1998).

  • Trimerization under High Pressure : Research on the trimerization of isocyanates under high pressure, including bulky alkyl groups like cyclohexyl, highlights the compound's behavior under different conditions, which is relevant for industrial synthesis and applications (Taguchi et al., 1990).

Biomedical Research

  • Genotoxicity Studies : A study on the genotoxicity of N-nitrosodicyclohexylamine, a compound related to N,2,2-Trimethylcyclohexanamine, in V79 cells, provides insights into the potential health risks associated with exposure to these compounds (Gebel et al., 2001).

  • Antitumor Agents : The examination of alkylphosphocholines, including variants of N,2,2-Trimethylcyclohexanamine, in terms of their role as antitumor agents and their hemolytic potential, is crucial for developing new cancer therapies (de Sá et al., 2014).

properties

IUPAC Name

N,2,2-trimethylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-9(2)7-5-4-6-8(9)10-3/h8,10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZSPPHTMUCRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2,2-Trimethylcyclohexanamine

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